Cas no 2034441-33-1 (3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole)

3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole structure
2034441-33-1 structure
商品名:3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
CAS番号:2034441-33-1
MF:C17H19F3N6O
メガワット:380.367573022842
CID:5350649

3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole 化学的及び物理的性質

名前と識別子

    • (4,5,6,7-tetrahydro-1H-indazol-3-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
    • 4,5,6,7-tetrahydro-1H-indazol-3-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
    • 3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
    • インチ: 1S/C17H19F3N6O/c18-17(19,20)13-9-14(22-10-21-13)25-5-7-26(8-6-25)16(27)15-11-3-1-2-4-12(11)23-24-15/h9-10H,1-8H2,(H,23,24)
    • InChIKey: GPCVUJBRIOVGQV-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(=NC=N1)N1CCN(C(C2C3=C(CCCC3)NN=2)=O)CC1)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 27
  • 回転可能化学結合数: 2
  • 複雑さ: 539
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 78

3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6523-0405-5μmol
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
5μmol
$94.5 2023-09-08
Life Chemicals
F6523-0405-50mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
50mg
$240.0 2023-09-08
Life Chemicals
F6523-0405-20mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
20mg
$148.5 2023-09-08
Life Chemicals
F6523-0405-3mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
3mg
$94.5 2023-09-08
Life Chemicals
F6523-0405-4mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
4mg
$99.0 2023-09-08
Life Chemicals
F6523-0405-1mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
1mg
$81.0 2023-09-08
Life Chemicals
F6523-0405-40mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
40mg
$210.0 2023-09-08
Life Chemicals
F6523-0405-75mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
75mg
$312.0 2023-09-08
Life Chemicals
F6523-0405-25mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
25mg
$163.5 2023-09-08
Life Chemicals
F6523-0405-10mg
3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole
2034441-33-1
10mg
$118.5 2023-09-08

3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazole 関連文献

3-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-indazoleに関する追加情報

Compound CAS No. 2034441-33-1: 3-{4-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperazine-1-Carbonyl}-4,5,6,7-Tetrahydro-1H-Indazole

The compound with CAS No. 2034441-33-1, named 3-{4-[6-(Trifluoromethyl)Pyrimidin-4-Yl]Piperazine-1-Carbonyl}-4,5,6,7-Tetrahydro-1H-Indazole, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound has garnered attention due to its unique structural features and promising biological activities. The molecule consists of a piperazine ring fused with a pyrimidine moiety, which is further substituted with a trifluoromethyl group at the 6-position. This substitution pattern enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the importance of pyrimidine derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other enzyme-targeting agents. The presence of the trifluoromethyl group in this compound contributes to its lipophilicity and ability to penetrate cellular membranes effectively. Additionally, the piperazine ring serves as a versatile scaffold for further functionalization, enabling the creation of diverse bioactive compounds.

The indazole moiety in this compound is another key structural element that plays a critical role in its biological activity. Indazoles are known for their ability to interact with various protein targets, including receptors and enzymes. The tetrahydroindazole derivative in this compound adds an extra layer of complexity by introducing a partially saturated ring system, which can enhance its binding affinity to target molecules.

From a synthetic standpoint, the construction of this compound involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group at the 6-position. Subsequent steps involve coupling reactions to attach the piperazine ring and finally forming the indazole derivative through cyclization processes.

Recent research has explored the potential of this compound as a modulator of specific signaling pathways involved in cancer and inflammatory diseases. Preclinical studies have demonstrated its ability to inhibit key enzymes such as tyrosine kinases and histone deacetylases (HDACs), which are implicated in various pathological conditions. These findings underscore its potential as a lead compound for drug discovery programs targeting these therapeutic areas.

In terms of pharmacokinetics, this compound exhibits favorable properties such as moderate solubility and acceptable metabolic stability. These characteristics are essential for ensuring that it can be administered orally or via other routes without significant issues related to bioavailability or toxicity.

The development of this compound represents a significant advancement in medicinal chemistry, particularly in the design of small-molecule inhibitors with high specificity and potency. Its unique combination of structural features makes it a valuable tool for researchers exploring novel therapeutic strategies against complex diseases.

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